molecular formula C18H17N3O3 B431000 2-Butyl-3-(2-nitrophenyl)quinazolin-4-one

2-Butyl-3-(2-nitrophenyl)quinazolin-4-one

Cat. No.: B431000
M. Wt: 323.3g/mol
InChI Key: RSQCCYLFDYRIEJ-UHFFFAOYSA-N
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Description

2-Butyl-3-(2-nitrophenyl)quinazolin-4-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a butyl group and a nitrophenyl group, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-3-(2-nitrophenyl)quinazolin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One possible route could involve the reaction of 2-nitrobenzaldehyde with butylamine to form an intermediate Schiff base, which then undergoes cyclization with anthranilic acid to form the quinazoline core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, specific solvents, and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The butyl group may participate in substitution reactions, especially under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Conditions may vary, but strong acids or bases are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

2-Butyl-3-(2-nitrophenyl)quinazolin-4-one may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications, particularly if it exhibits biological activity.

    Industry: Use in the synthesis of materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological activity. Generally, quinazoline derivatives can interact with various molecular targets, such as enzymes or receptors, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-butyl-3-phenylquinazolin-4(3H)-one: Lacks the nitro group, which may affect its reactivity and biological activity.

    2-butyl-3-(4-nitrophenyl)quinazolin-4(3H)-one: Similar structure but with the nitro group in a different position, potentially altering its properties.

Uniqueness

The presence of both the butyl and nitrophenyl groups in 2-Butyl-3-(2-nitrophenyl)quinazolin-4-one may confer unique chemical and biological properties, distinguishing it from other quinazoline derivatives.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3g/mol

IUPAC Name

2-butyl-3-(2-nitrophenyl)quinazolin-4-one

InChI

InChI=1S/C18H17N3O3/c1-2-3-12-17-19-14-9-5-4-8-13(14)18(22)20(17)15-10-6-7-11-16(15)21(23)24/h4-11H,2-3,12H2,1H3

InChI Key

RSQCCYLFDYRIEJ-UHFFFAOYSA-N

SMILES

CCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

CCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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